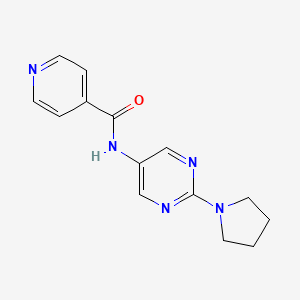

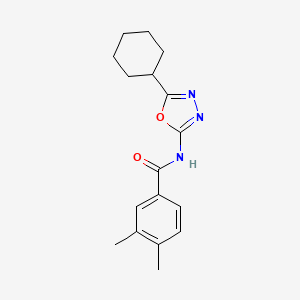

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide” is a chemical compound. Pyrimidine rings, which are found in the structures of many important natural and synthetic biologically active compounds, are of particular interest . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine often show significant pharmacological activity .

Synthesis Analysis

A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Chemical Reactions Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The reaction mixture was stirred for 24 hours at room temperature, then the solvent was evaporated at reduced pressure .Scientific Research Applications

Crystal Engineering and Pharmaceutical Co-crystals

- Carboxamide-pyridine N-oxide heterosynthon, related to isonicotinamide, has been shown to assemble in a triple helix architecture and used to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide (Reddy, Babu, & Nangia, 2006).

Metabolic Aspects and Toxicological Correlates

- Research on isoniazid, a compound related to isonicotinamide, focused on its metabolism, identifying various metabolites and exploring their pharmacodynamic and toxicological aspects (Preziosi, 2007).

Antimicrobial and Antituberculosis Activity

- Isoniazid clubbed pyrimidine derivatives, closely related to isonicotinamide, have been synthesized and evaluated for their antimicrobial and antituberculosis activities (Soni & Patel, 2017).

Diabetes Treatment - NNMT Inhibitors

- Novel Pyrimidine-5-carboxamide compounds, similar in structure to isonicotinamide, have been explored as NNMT inhibitors for treating diabetes, metabolic syndrome, and chronic kidney disease (Sabnis, 2021).

Histone Deacetylase Inhibition in Cancer Therapy

- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, structurally related to isonicotinamide, has been developed as a selective histone deacetylase (HDAC) inhibitor with significant antitumor activity (Zhou et al., 2008).

Synthesis and Biological Evaluation of Coumarin Derivatives

- Pyrimidino[5

,4-6,5]-, pyridino[3,2-6,5]-, and pyrrolo[3,2-5,6]4H-pyrano-[3,2-c][1]benzopyran-6-one derivatives, related to isonicotinamide, have been synthesized and evaluated for their antimicrobial activity (Al-Haiza, Mostafa, & El-kady, 2003).

- Pyrimidino[5

Nitric Oxide Production and Vasorelaxation

- N 1-Methylnicotinamide, a compound related to isonicotinamide, has been studied for its role in inducing vasorelaxation in human blood vessels through the improvement of nitric oxide bioavailability (Domagala et al., 2012).

Mechanism of Action

Target of Action

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide, also known as N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide, is a pyrrolidine derivative containing a pyrimidine ring . Pyrrolidine derivatives often show significant pharmacological activity

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to a series of biochemical changes. Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar compound, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They can also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Biochemical Pathways

Similar compounds have been found to affect various pathways, leading to antioxidative and antibacterial properties . They also have effects on the cell cycle .

Result of Action

Similar compounds have been found to have antioxidative and antibacterial properties , and effects on the cell cycle .

Biochemical Analysis

Biochemical Properties

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide interacts with a range of enzymes, proteins, and other biomolecules. It has been found to act as an antagonist of the vanilloid receptor 1 and modulate the insulin-like growth factor 1 receptor . Furthermore, it can inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its antioxidative and antibacterial properties have been described, and its effects on the cell cycle have been characterized .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

It is believed that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Properties

IUPAC Name |

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c20-13(11-3-5-15-6-4-11)18-12-9-16-14(17-10-12)19-7-1-2-8-19/h3-6,9-10H,1-2,7-8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYSFEVNSQLCNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1,3-Thiazol-2-yloxy)methyl]pyridine](/img/structure/B2563152.png)

![2-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2563155.png)

![[(2R)-1-aminopropan-2-yl]diethylamine](/img/structure/B2563159.png)

![Ethyl 5-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2563161.png)

![3-[2-(Methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2563162.png)

![N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide](/img/structure/B2563163.png)

![3-ethyl-8-(2-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2563166.png)

![8-((4-Fluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2563167.png)